N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
CAS No.:
Cat. No.: VC16751180
Molecular Formula: C13H15N3O2S2
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O2S2 |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | 3-methoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C13H15N3O2S2/c1-8(2)19-13-16-15-12(20-13)14-11(17)9-5-4-6-10(7-9)18-3/h4-8H,1-3H3,(H,14,15,17) |
| Standard InChI Key | GEAMHXKSRBTPAD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)SC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC |
Introduction
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. The 1,3,4-thiadiazole core is recognized for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article provides a detailed exploration of the compound's synthesis, structural features, potential biological activities, and its relevance in medicinal chemistry.
Synthesis
The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide typically involves:
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Formation of the Thiadiazole Core:
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The 1,3,4-thiadiazole ring is synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids or derivatives like acyl chlorides.
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In this case, the isopropylthio substituent is introduced by reacting the intermediate thiadiazole with isopropylthiol.
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Amide Coupling:
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The thiadiazole derivative reacts with 3-methoxybenzoic acid or its activated form (e.g., acid chloride) in the presence of coupling agents like EDCI or DCC to form the final product.
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This two-step process ensures high yield and purity of the compound.
Antimicrobial Potential
Thiadiazoles are known for their ability to inhibit bacterial and fungal growth by targeting enzymes critical for cell wall synthesis or DNA replication. The hydrophobic isopropylthio group may enhance membrane permeability and binding affinity to microbial targets.
Anti-inflammatory Activity
The compound may act as an inhibitor of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing pro-inflammatory mediator production.
Analytical Characterization
The structure and purity of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide are confirmed using:
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NMR Spectroscopy:
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NMR reveals characteristic signals for methoxy (-OCH₃) protons and aromatic hydrogens.
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NMR identifies carbon atoms in the thiadiazole ring and benzamide moiety.
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Mass Spectrometry (MS):
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Confirms molecular weight (295.38 g/mol).
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FTIR Spectroscopy:
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Detects functional groups such as amide () and thioether () bonds.
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Drug Development
The compound serves as a lead structure for designing drugs targeting cancer or inflammatory diseases due to its favorable pharmacokinetic properties like oral bioavailability and metabolic stability.
Agrochemicals
Thiadiazoles are explored as fungicides or herbicides because of their ability to disrupt essential metabolic pathways in plants or fungi.
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